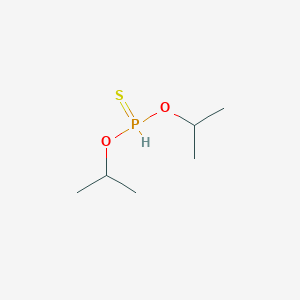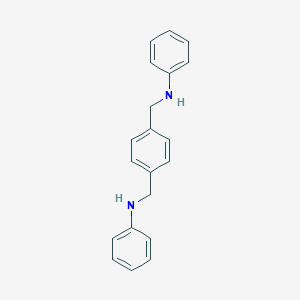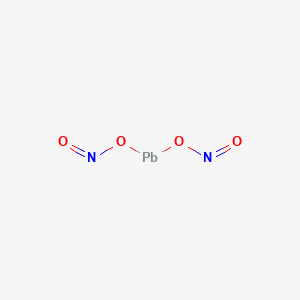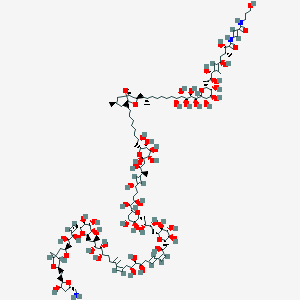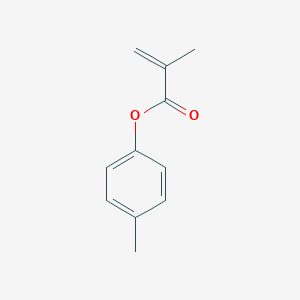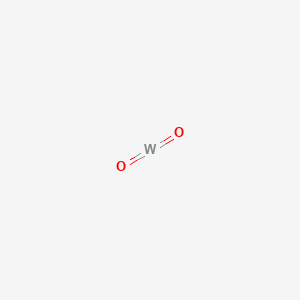
酸化タングステン(IV)
説明
Tungsten(IV) oxide is a chemical compound with the formula WO₂. It is a bronze-colored solid that crystallizes in a monoclinic cell. Tungsten(IV) oxide is known for its high electrical conductivity and unique structural properties, making it a subject of interest in various scientific fields .
科学的研究の応用
Tungsten(IV) oxide has a wide range of scientific research applications, including:
作用機序
Target of Action
Tungsten(IV) oxide, also known as tungsten dioxide, is a chemical compound with the formula WO2 . It primarily targets various biochemical and physical processes due to its unique properties. It has been found to interact with certain enzymes in prokaryotes, playing a crucial role in their metabolic processes . Moreover, it has been used as a catalyst in various chemical reactions, including photocatalytic reactions .
Mode of Action
Tungsten dioxide interacts with its targets through its unique electronic configuration and structural properties . The rutile-like structure features distorted octahedral WO6 centers with alternate short W–W bonds (248 pm). Each tungsten center has the d2 configuration, which gives the material a high electrical conductivity . This allows it to participate in various redox reactions, acting as a catalyst.
Biochemical Pathways
Tungsten dioxide affects several biochemical pathways. It is an essential part of the tungstopterin cofactor of several bacterial and archaeal enzymes . It has been associated with the catalysis of redox reactions of very low potential . Furthermore, tungsten dioxide has been found to play a role in the photocatalytic reduction of CO2 .
Pharmacokinetics
It’s known that tungsten dioxide is prepared by the reduction of wo3 with tungsten powder over the course of 40 hours at 900 °c . More research is needed to fully understand the ADME properties of tungsten dioxide and their impact on its bioavailability.
Result of Action
The result of tungsten dioxide’s action is primarily observed in its catalytic activities. It has been used in various applications such as catalysts, sensors, supercapacitors, and more . Its high electrical conductivity and unique structural properties make it a valuable material in these areas .
Action Environment
The action, efficacy, and stability of tungsten dioxide can be influenced by various environmental factors. For instance, its photocatalytic activity can be affected by the presence of sunlight . Moreover, the synthesis and performance of tungsten dioxide can be influenced by the applied voltage, gas type, and plasma forming side over the water surface .
生化学分析
Biochemical Properties
Tungsten dioxide interacts with various biomolecules in biochemical reactions. For instance, tungsten-containing formate dehydrogenase from Methylorubrum extroquens AM1 (FoDH1) is a promising biocatalyst for the interconversion of carbon dioxide/formate and nicotine adenine dinucleotide (NAD+)/NADH redox couples . This suggests that tungsten dioxide may play a role in these biochemical reactions.
Cellular Effects
Some studies suggest that nanoparticles, including those of tungsten, can cause DNA damage and affect cellular functions
Molecular Mechanism
The molecular mechanism of tungsten dioxide involves its interaction with biomolecules at the molecular level. For instance, in the case of FoDH1, tungsten dioxide may participate in the redox reactions involving formate and NAD+/NADH
Dosage Effects in Animal Models
Some studies suggest that nanoparticles, including those of tungsten, can cause toxicity in animals
Metabolic Pathways
Tungsten dioxide may be involved in metabolic pathways related to the interconversion of carbon dioxide/formate and NAD+/NADH
準備方法
Tungsten(IV) oxide can be synthesized through the reduction of tungsten trioxide with tungsten powder at high temperatures. The reaction typically occurs over the course of 40 hours at 900°C. An intermediate in this reaction is the partially reduced, mixed valence species W₁₈O₄₉ . Industrial production methods often involve hydrogen reduction of tungsten trioxide at temperatures ranging from 575 to 600°C .
化学反応の分析
Tungsten(IV) oxide undergoes various types of chemical reactions, including:
Oxidation: Tungsten(IV) oxide can be oxidized to form tungsten trioxide.
Reduction: It can be reduced further to tungsten metal.
Substitution: Tungsten(IV) oxide can participate in substitution reactions with other metal oxides.
Common reagents and conditions used in these reactions include hydrogen for reduction and oxygen or air for oxidation. Major products formed from these reactions include tungsten trioxide and tungsten metal .
類似化合物との比較
Tungsten(IV) oxide can be compared with other similar compounds such as:
Tungsten trioxide (WO₃): Unlike tungsten dioxide, tungsten trioxide is more commonly used in electrochromic devices and photocatalysis.
Molybdenum dioxide (MoO₂): Molybdenum dioxide shares similar structural properties with tungsten dioxide but differs in its reactivity and applications.
Tungsten(IV) oxide is unique due to its high electrical conductivity, ability to absorb near-infrared light, and its effectiveness as a catalyst in hydrogen-related reactions .
特性
IUPAC Name |
dioxotungsten | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2O.W | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKDPOPGYFUOGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[W]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
WO2, O2W | |
| Record name | tungsten(IV) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tungsten(IV)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065195 | |
| Record name | Tungsten oxide (WO2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark blue or brown odorless powder; [MSDSonline] | |
| Record name | Tungsten dioxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8702 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12036-22-5 | |
| Record name | Tungsten oxide (WO2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12036-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tungsten dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tungsten oxide (WO2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tungsten oxide (WO2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tungsten dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.662 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


